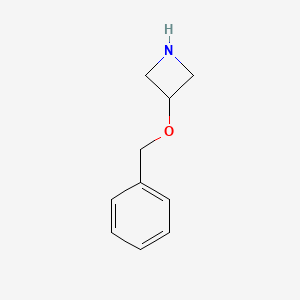

3-(Benzyloxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVSSNCNHKAMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311058 | |

| Record name | 3-(Phenylmethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897086-95-2 | |

| Record name | 3-(Phenylmethoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylmethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 3 Benzyloxy Azetidine and Its Derivatives

The synthesis of the parent compound, 3-(Benzyloxy)azetidine, often proceeds as an intermediate which is then converted to a more stable salt form, such as a hydrochloride or benzenesulfonate (B1194179) salt, for storage and handling. vulcanchem.com

One general synthetic route involves the alkylation of an azetidine (B1206935) precursor. For instance, the synthesis of this compound benzenesulfonate involves the initial preparation of the free base, this compound, followed by salt formation with benzenesulfonic acid. vulcanchem.com A related synthesis of an N-substituted derivative, 3-benzyloxy-1-(tert-butyl)azetidine, is achieved by reacting 2-benzyloxy-1,3-dichloro-propane with tert-butylamine (B42293) in water within an autoclave at 90°C for 48 hours. prepchem.com

The nitrogen atom of the azetidine ring is often protected during synthesis, for example with a tert-butoxycarbonyl (Boc) group. The synthesis of N-Boc-3-(benzyloxy)azetidine allows for easier handling and subsequent functionalization.

Physicochemical Properties

The physicochemical properties of 3-(Benzyloxy)azetidine are typically reported for its more stable salt or N-protected forms. These derivatives are generally solids at room temperature. sigmaaldrich.comsigmaaldrich.com

Table 1: of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | InChI Key |

|---|---|---|---|---|

| This compound hydrochloride | C₁₀H₁₄ClNO | 199.68 | Solid | BQTSSUSLZRYTQB-UHFFFAOYSA-N |

| 1-Boc-3-(benzyloxy)azetidine | C₁₅H₂₁NO₃ | 263.34 | Solid | GUSDEHFSBBRSJQ-UHFFFAOYSA-N |

Data sourced from vulcanchem.comsigmaaldrich.comsigmaaldrich.com.

Reactivity and Applications

Established and Novel Approaches for Azetidine Ring Construction

The synthesis of azetidines can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance. These methods primarily involve the formation of the strained four-membered ring through intramolecular cyclization reactions.

Intramolecular Cyclization Strategies for Azetidine Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the four-membered ring. acs.org A variety of precursors and activation methods have been developed to facilitate this often-challenging transformation.

The intramolecular nucleophilic substitution of γ-haloamines and their sulfonate ester analogues represents one of the most fundamental and widely employed methods for constructing the azetidine ring. acs.orgresearchgate.netthieme-connect.de This approach involves the displacement of a leaving group at the γ-position by a tethered amine nucleophile. acs.org The efficiency of the cyclization can be influenced by factors such as the nature of the leaving group (halogens or sulfonates like mesylates and tosylates), the substitution pattern on the carbon backbone, and the choice of base. nih.govfrontiersin.orgrsc.org For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines was achieved through the intramolecular cyclization of a precursor in the presence of a strong base, LiHMDS. rsc.org Competition between the desired cyclization and elimination reactions can be a drawback, particularly due to the strain of the forming four-membered ring. acs.org

A specific example involves the synthesis of 3-bromoazetidine (B1339375), where the treatment of an imine with LAH in diethyl ether yielded the desired product as the major component. rsc.org The resulting 3-bromo-substituted azetidines can then serve as versatile intermediates for the synthesis of other C-3 substituted azetidines through reactions with various nucleophiles. rsc.org

| Precursor Type | Leaving Group | Key Reagents/Conditions | Product Type | Ref. |

| γ-Haloamine | Halogen (e.g., Br, Cl) | Base (e.g., NaHMDS, K2CO3) | Substituted Azetidines | acs.orgrsc.orgclockss.org |

| γ-Amino Sulfonate | Sulfonate (e.g., OMs, OTs) | Base | Substituted Azetidines | nih.govfrontiersin.orgrsc.org |

| Imine Precursor | Halogen | LAH | 3-Bromoazetidine | rsc.org |

The reduction of β-lactams (azetidin-2-ones) is a highly effective and commonly used method for the synthesis of azetidines. acs.orgresearchgate.net This approach is particularly valuable due to the ready availability of a wide range of β-lactam precursors. acs.org Reagents such as diborane (B8814927), lithium aluminum hydride (LiAlH4), and various alanes are frequently employed for this transformation. acs.orgrsc.org The use of monochloroalane (AlH2Cl) or dichloroalane (AlHCl2) provides a straightforward and efficient route to enantiopure azetidines. nih.gov

A key advantage of this method is that the stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. acs.org However, the presence of Lewis acids and alanes can sometimes lead to the undesired ring opening of the strained azetidine product, especially when electron-rich substituents are present on the azetidine nucleus. rsc.org An efficient method for the one-step conversion of β-lactams to their corresponding functionalized azetidines has been developed using hydrosilanes in the presence of a zinc-based catalyst, which tolerates sensitive functional groups. csic.es

| Reducing Agent | Substrate | Key Features | Ref. |

| Diborane (B2H6) | N-Substituted Azetidin-2-ones | Rapid and good yield | acs.org |

| Lithium Aluminum Hydride (LiAlH4) | N-Substituted Azetidin-2-ones | Common and effective | acs.org |

| Alanes (e.g., AlH2Cl, AlHCl2) | N-Substituted Azetidin-2-ones | Efficient for enantiopure synthesis | acs.orgnih.gov |

| Hydrosilanes/Zinc Catalyst | Functionalized β-Lactams | High chemoselectivity | csic.es |

A more recent and innovative approach to azetidine synthesis involves the intramolecular amination of organoboronates. organic-chemistry.orgacs.orgnih.govacs.org This method proceeds through a 1,2-metalate shift of an aminoboron "ate" complex, leading to the formation of azetidines with high stereospecificity. organic-chemistry.orgacs.orgnih.govacs.org A significant advantage of this strategy is its ability to generate enantiomerically enriched azacycles, which are valuable in medicinal chemistry and natural product synthesis. organic-chemistry.orgacs.org

The process can be initiated by treating a tethered methoxyamine with a base like n-BuLi or KOt-Bu, which then undergoes intramolecular amination with the organoboronate ester. organic-chemistry.org This method has been successfully applied to the synthesis of various substituted azetidines and can tolerate functional groups such as alkenes and furan (B31954) rings. acs.org

| Reactant | Key Intermediate | Outcome | Ref. |

| Organoboronate with tethered methoxyamine | Aminoboron "ate" complex | Stereospecific formation of azetidines | organic-chemistry.orgacs.orgnih.govacs.org |

Electrocatalysis has emerged as a powerful tool for the synthesis of azetidines through the intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgacs.orgnih.govnrf.re.kr This method combines cobalt catalysis with electrochemical oxidation to regioselectively generate a key carbocationic intermediate that subsequently undergoes intramolecular C-N bond formation to yield the azetidine ring. organic-chemistry.orgacs.orgnih.govnrf.re.kr This approach overcomes some of the challenges associated with traditional hydroamination methods, which are often not applicable to allylic amine derivatives for azetidine synthesis. acs.orgnih.govnrf.re.kr

The electrocatalytic protocol has demonstrated effectiveness across a range of substrates, including those with biologically relevant functionalities. organic-chemistry.org Mechanistic studies suggest that the rate-determining step involves either the final cyclization or a second anodic oxidation step. organic-chemistry.org

| Catalysis | Key Process | Intermediate | Application | Ref. |

| Cobalt Catalysis and Electricity | Intramolecular Hydroamination | Carbocationic Intermediate | Synthesis of Azetidines from Allylic Sulfonamides | organic-chemistry.orgacs.orgnih.govnrf.re.kr |

Lanthanide catalysts, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), have proven to be effective in promoting the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.govfrontiersin.orgnih.gov This reaction proceeds in high yields and exhibits tolerance for various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.orgnih.gov

The La(OTf)3 catalyst facilitates the C3-selective intramolecular aminolysis of the epoxy amine, leading to the formation of the azetidine ring. nih.govfrontiersin.org This method provides a novel and synthetically useful route to azetidines, and computational studies suggest that the regioselectivity is influenced by the coordination of the lanthanum(III) ion to the substrate and/or product. nih.govfrontiersin.org

| Catalyst | Substrate | Key Feature | Ref. |

| Lanthanum(III) trifluoromethanesulfonate (La(OTf)3) | cis-3,4-Epoxy Amines | High regioselectivity and functional group tolerance | nih.govfrontiersin.orgnih.gov |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and direct approach to the formation of the strained four-membered azetidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

Staudinger Reaction for Azetidinone Precursors

The Staudinger reaction, or ketene-imine cycloaddition, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones), which are valuable precursors to azetidines. mdpi.comjgtps.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.comsphinxsai.com The resulting azetidin-2-one (B1220530) can then be reduced to the corresponding azetidine.

A key strategy for synthesizing 3-benzyloxy-substituted azetidinones involves the use of benzyloxyacetyl chloride as a ketene precursor. mdpi.com In the presence of a base, such as triethylamine, benzyloxyacetyl chloride eliminates hydrogen chloride to form benzyloxyketene in situ. This reactive ketene then undergoes cycloaddition with an appropriate imine. For instance, the reaction of benzyloxyacetyl chloride with various imines has been shown to produce cis-3-benzyloxy-2-azetidinones with high stereoselectivity. mdpi.com

The Staudinger reaction has also been employed in the synthesis of more complex structures. For example, ketenes generated from 2-benzyloxy- or 2-(p-chlorobenzyloxy)acetyl chloride have been reacted with imines derived from β-tetralone to yield spiro-β-lactams with complete cis-stereoselectivity. mdpi.com Furthermore, an ultrasound-assisted Staudinger ketene-imine cycloaddition has been utilized to synthesize 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives. nih.govnih.gov This method involves the reaction of Schiff's bases with chloroacetyl chloride in the presence of triethylamine. nih.govnih.gov

The stereochemical outcome of the Staudinger reaction can be influenced by the choice of protecting groups. For example, switching the protecting group on a glyoxylic acid-derived ketene from benzyloxy to benzoyloxy can reverse the diastereoselectivity of the final β-lactam from cis to trans. researchgate.net

Table 1: Examples of Staudinger Reactions for Azetidinone Synthesis

| Ketene Precursor | Imine | Product | Stereochemistry | Yield | Reference |

| Benzyloxyacetyl chloride | Imine from (2R,3R)-2-chloro-3-phenylpent-4-enal and cyclohexylamine | cis-β-lactam | cis | 73% | mdpi.com |

| Benzyloxyacetyl chloride | N-propargyl imine | cis-3-Benzyloxy-N-propargyl-2-azetidinone | cis | High | mdpi.com |

| 2-Benzyloxyacetyl chloride | Imine from β-tetralone | spiro-β-lactam | cis | - | mdpi.com |

| Chloroacetyl chloride | 4-(Benzyloxy)-N'-(substituted benzylidene) benzohydrazide | 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide | - | Good | nih.govnih.gov |

[2+2] Photocycloaddition Strategies

The [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, provides a direct route to functionalized azetidines by reacting an imine with an alkene. rsc.org This method has been advanced through the use of visible-light-mediated triplet energy transfer, which allows for the synthesis of highly functionalized azetidines under mild conditions. springernature.comnih.gov

A notable development in this area is the use of 2-isoxazoline-3-carboxylates as oxime precursors. nih.govrsc.org These substrates can be activated by a commercially available iridium photocatalyst via triplet energy transfer, enabling their [2+2] cycloaddition with a wide range of alkenes. nih.govrsc.org This approach is characterized by its operational simplicity and broad substrate scope, yielding azetidine products that can be readily deprotected to the free, unprotected azetidines. nih.gov The reaction tolerates various substituents on the alkene, including alkyl, carbonyl, and aromatic groups. rsc.org

While many aza Paternò-Büchi reactions have historically relied on UV light and specific imine substrates, the visible-light-mediated approach expands the synthetic utility of this reaction. researchgate.net The Schindler group has been instrumental in developing these methods, demonstrating both intermolecular and intramolecular versions of the reaction. springernature.com Their work has shown that a unique 2-isoxazoline-3-carboxylate substrate can react efficiently to form the target azetidine product in high yields, which can be further optimized by the choice of the iridium photocatalyst. springernature.com

Cycloaddition of Imines to Ketenes

As discussed in the Staudinger reaction section (2.1.2.1), the cycloaddition of imines to ketenes is a fundamental method for the synthesis of azetidin-2-ones (β-lactams). mdpi.comsphinxsai.com This reaction, discovered by Hermann Staudinger in 1907, remains one of the most versatile methods for accessing a wide variety of substituted 2-azetidinones. mdpi.com

The ketenes are typically generated in situ from acyl chlorides and a tertiary amine. mdpi.com This method is frequently used to create monocyclic β-lactams and has been adapted for the synthesis of complex molecules, including those containing other bioactive heterocyclic rings. mdpi.com For instance, the reaction of ketenes generated from acetyl chloride with various aromatic imines at low temperatures has been used to prepare 3-unsubstituted-2-azetidinones in good yields. mdpi.com

The stereoselectivity of the ketene-imine cycloaddition is a critical aspect. For example, the reaction of ketenes with N-tosyl imines often leads to cis-β-lactams, whereas N-triflyl imines can favor the formation of trans isomers. nih.gov The construction of quaternary stereogenic centers at the C4 position of the β-lactam has been achieved through the [2+2] cycloaddition of ketenes with ketimines. acs.org

Furthermore, the synthesis of bis-β-lactams has been accomplished through the reaction of bis-ketenes, derived from dicarboxylic acids like adipic acid, with imines. sphinxsai.com This approach highlights the versatility of the ketene-imine cycloaddition in constructing more elaborate molecular architectures. sphinxsai.com

Catalytic Strategies for Azetidine Core Construction

Catalytic methods offer efficient and selective routes to the azetidine core, often under milder conditions and with greater functional group tolerance compared to classical methods.

Palladium-Catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful strategy for the synthesis of azetidines. organic-chemistry.orgacs.orgnih.gov This method typically involves the use of a directing group, such as picolinamide (B142947) (PA), which positions the palladium catalyst in proximity to a specific C–H bond, facilitating its activation and subsequent C–N bond formation. organic-chemistry.orgacs.org

This approach allows for the transformation of γ-C(sp³)–H bonds into C–N bonds, proceeding through a proposed Pd(II)/Pd(IV) catalytic cycle to yield azetidines with high diastereoselectivity. organic-chemistry.org The reaction features relatively low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. organic-chemistry.orgacs.org This methodology has been successfully applied to the synthesis of various azetidines, pyrrolidines, and indolines. organic-chemistry.orgacs.orgnih.gov

The versatility of this strategy has been demonstrated in the construction of complex polycyclic nitrogen-containing heterocycles, including azabicyclic scaffolds. acs.org The reaction exhibits high functional group tolerance and can be used to create azetidines with chiral spiro-quaternary carbon centers. acs.org In some cases, the reaction can selectively form a C–N bond at a secondary C(sp³)–H bond over a more electron-deficient C(sp³)–H bond. acs.org Gaunt and co-workers have also reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org

Kulinkovich-Type Coupling with Oxime Ethers

A titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents or terminal olefins provides a novel route to spirocyclic NH-azetidines. nih.govresearchgate.net This reaction is proposed to proceed through a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. nih.govresearchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether to form the four-membered N-heterocyclic ring. nih.govresearchgate.net

This transformation furnishes structurally diverse and previously unreported NH-azetidines in a single step and in moderate yields. nih.govresearchgate.net The method is notable for its ability to construct densely functionalized azetidines that would be challenging to access through other synthetic routes. rsc.org This approach offers a significant advantage in the synthesis of spirocyclic azetidines, which are important structural motifs in medicinal chemistry.

Rhodium-Catalyzed Carbene Insertion

Rhodium-catalyzed carbene insertion reactions have emerged as a powerful method for constructing the azetidine ring, primarily through the one-carbon ring expansion of aziridines. researchgate.net This strategy leverages the reactivity of a rhodium-bound carbene, generated from a diazo compound or a surrogate like vinyl-N-triftosylhydrazone, which inserts into a C-N bond of the strained aziridine (B145994) ring. researchgate.netdicp.ac.cn

A notable application is the reaction between strained bicyclic methylene (B1212753) aziridines and rhodium-bound carbenes, which results in a formal [3+1] ring expansion. This process yields highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. nih.gov The reaction is believed to proceed through an ylide-type mechanism, where the unique strain of the methylene aziridine facilitates a ring-opening/ring-closing cascade, efficiently transferring chirality from the substrate to the product. nih.gov This method provides access to densely functionalized azetidines with substitution patterns that are difficult to achieve through other synthetic routes. nih.gov

Experimental and computational studies suggest that these transformations can proceed via a diradical mechanism. sorbonne-universite.fr The use of vinyl-N-triftosylhydrazones as carbene precursors is particularly advantageous, allowing for the synthesis of valuable 2-alkenyl azetidines. dicp.ac.cn This two-step protocol can often be performed in a single reaction vessel without isolating the hydrazone intermediate. sorbonne-universite.fr A key advantage of this approach is the absence of cheletropic extrusion side products, which can be a competing pathway in reactions involving aziridinium (B1262131) ylides. sorbonne-universite.fr

| Catalyst | Carbene Precursor | Aziridine Substrate | Product | Yield | Ref |

| Rh₂(OAc)₄ | Vinyl-N-triftosylhydrazone | N-Protected Aziridines | 2-Vinyl Azetidines | 55-95% | researchgate.netdicp.ac.cn |

| Rh₂(esp)₂ | Donor/Acceptor Diazoacetate | Methylene Aziridine | Methylene Azetidine | High | nih.gov |

| Rhodium(II) Tetracarboxylates | Diazoalkanes | Aziridines | Substituted Azetidines | N/A | nih.gov |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has become a prominent tool for the synthesis and functionalization of azetidines, particularly through ring-opening cross-coupling reactions of aziridines and strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs). sioc-journal.cnnih.gov These methods engage aziridines as electrophiles, taking advantage of the ring strain to drive C-N bond activation. sioc-journal.cn

A significant advancement is the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling, which utilizes the strain release of bench-stable benzoylated 1-azabicyclo[1.1.0]butane (ABB). nih.govresearchgate.net This polar-radical relay strategy allows for the coupling of commercially available boronic acids with the ABB core to produce azetidines bearing all-carbon quaternary centers, a highly sought-after motif in medicinal chemistry. nih.govorganic-chemistry.org Mechanistic studies indicate that a catalytic amount of bromide initiates the ring opening of the ABB to form a redox-active azetidine intermediate. This intermediate then participates in the nickel-catalyzed cross-coupling via a radical pathway. nih.govresearchgate.net A single nickel source, such as NiBr₂, can synergistically provide both the bromide for ring opening and the nickel catalyst for the cross-coupling. nih.gov This methodology exhibits broad substrate scope, excellent functional group tolerance, and has been successfully applied to the gram-scale synthesis of over 50 azetidine derivatives. nih.govorganic-chemistry.org

| Catalyst System | Substrates | Product Type | Key Feature | Ref |

| NiBr₂ / Ligand | Benzoylated ABB, Aryl Boronic Acids | 3-Aryl-3-substituted Azetidines | Forms all-carbon quaternary centers | nih.govresearchgate.net |

| Nickel/Photoredox | Aziridines, Coupling Partners | β-Functionalized Amines | Ring-opening cross-coupling | sioc-journal.cn |

Gold-Catalyzed Intermolecular Oxidation for Azetidin-3-ones

Gold catalysis provides a direct and flexible route to azetidin-3-ones, which are versatile isomers of β-lactams and serve as key intermediates for synthesizing functionalized azetidines. nih.govthieme-connect.com The core of this methodology is the gold-catalyzed intermolecular oxidation of terminal alkynes, typically from N-propargylsulfonamides, to generate reactive α-oxo gold carbene intermediates. nih.govscientific.net This approach circumvents the need for potentially hazardous diazo compounds. nih.gov

The generated α-oxo gold carbene undergoes a subsequent intramolecular N-H insertion, leading to the formation of the four-membered azetidin-3-one (B1332698) ring. nih.gov The reaction is highly efficient and can be rendered stereoselective. By starting with chiral N-propargylsulfonamides, which are readily accessible via chiral sulfinamide chemistry, chiral azetidin-3-ones can be synthesized with excellent enantiomeric excess (typically >98% e.e.). nih.govoregonstate.edunih.gov The use of a tert-butanesulfonyl (Bus) protecting group is advantageous as it facilitates the initial chiral synthesis and can be easily removed from the final azetidine product under acidic conditions. nih.govoregonstate.edu This strategy has also been applied to the synthesis of more complex structures, such as oxazaspiro[3.3]heptanones. nih.gov

| Gold Catalyst | Substrate | Oxidant | Product | Yield | Ref |

| [BrettPhosAuNTf₂] | Chiral N-propargylsulfonamide | N-Oxide | Chiral Azetidin-3-one | 61-84% | nih.govthieme-connect.com |

| Gold(I) Complex | Propargylic Alcohols (multi-step) | N/A | Azetidin-3-one | High | scientific.net |

Ring-Rearrangement and Strain-Release Approaches

Rearrangement of Aziridines to Azetidines

The one-carbon ring expansion of aziridines to azetidines is a synthetically attractive transformation for accessing the four-membered ring system from readily available three-membered precursors. nih.govchemrxiv.org This rearrangement can be promoted through various catalytic systems.

A groundbreaking approach involves a biocatalytic nih.govnih.gov-Stevens rearrangement. acs.orgresearchgate.net Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the one-carbon ring expansion of N-acyl aziridines with exceptional stereocontrol (e.g., 99:1 enantiomeric ratio). nih.govchemrxiv.org These biocatalysts generate a reactive aziridinium ylide intermediate and effectively steer its reactivity towards the desired nih.govnih.gov-Stevens rearrangement, suppressing the often-competing cheletropic extrusion of olefins. nih.govacs.org This enzymatic method represents a powerful strategy for the asymmetric synthesis of chiral azetidines, overcoming a significant challenge in catalysis. chemrxiv.orgacs.org

Transition metal catalysis also enables this transformation. As mentioned previously, rhodium catalysts can mediate a [3+1] ring expansion of methylene aziridines with carbenes. nih.gov Additionally, gold catalysis can be employed for the ring expansion of propargylic aziridines. This proceeds through a regioselective nucleophilic diborylalkylation to open the aziridine ring, followed by a rare gold-catalyzed 4-exo-dig cyclization to form stereoselective (Z)-alkylidene azetidines. acs.org In some cases, simple thermal rearrangement of substrates like anti-aziridino amino esters can also yield N-protected azetidine-2-carboxylic esters. acs.org

| Method | Catalyst/Promoter | Key Intermediate | Selectivity | Ref |

| Biocatalysis | Engineered Cytochrome P450 | Aziridinium Ylide | High Enantioselectivity (99:1 er) | nih.govchemrxiv.orgacs.org |

| Rhodium Catalysis | Rh₂(OAc)₄ | Rhodium Carbene / Ylide | High Regio- and Stereoselectivity | nih.gov |

| Gold Catalysis | Gold(I) Complex | Diborylalkyl Amine | Stereoselective (Z)-Isomer | acs.org |

| Thermal | Triethylamine | N/A | trans-Azetidine | acs.org |

Strategies Involving Azabicyclo[1.1.0]butane Intermediates

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as potent intermediates for the synthesis of functionalized azetidines via strain-release pathways. acs.orgrsc.org The inherent ring strain of the central C-N bond drives a variety of transformations that lead to 1,3-disubstituted azetidines. rsc.orgnih.gov

One common strategy involves the generation of azabicyclo[1.1.0]butyl lithium, a novel nucleophilic building block. This species can be trapped with electrophiles, such as boronic esters, to form an intermediate boronate complex. acs.org Subsequent N-protonation triggers a 1,2-migration coupled with the cleavage of the central C-N bond, relieving ring strain and affording the homologated azetidine product. acs.org This modular approach allows for the construction of a diverse library of azetidines. acs.org

Furthermore, the strain-release concept has been extended to photocatalysis. chemrxiv.orgresearchgate.net Mild, visible-light-driven methods can functionalize ABBs through a radical strain-release (RSR) process. chemrxiv.org An organic photosensitizer can mediate an energy transfer process with sulfonylimine precursors, generating radical intermediates that are intercepted by the ABB to yield densely functionalized azetidines in high yields. chemrxiv.orgresearchgate.net These strain-release methods provide a rapid and modular entry to stereodefined azetidines that are otherwise difficult to synthesize. acs.org

| Approach | Key Reagent/Catalyst | Intermediate | Product | Key Feature | Ref |

| Boronic Ester Homologation | Organolithium, Boronic Ester | Azabicyclo[1.1.0]butyl Lithium | N-H Azetidine Boronic Ester | Modular construction | acs.org |

| Radical Strain-Release | Organic Photosensitizer, Sulfonylimine | Radical Intermediates | Densely Functionalized Azetidines | Visible-light driven | chemrxiv.orgresearchgate.net |

| Nucleophilic Addition | Amine/Aniline | Enantiopure ABB | Stereopure Azetidines | Stereospecific opening | acs.org |

| Multicomponent Relay | Acylsilane, Electrophiles | Azabicyclo[1.1.0]butyl-lithium | Substituted Azetidines | nih.govnih.gov-Brook rearrangement | nih.gov |

Stereoselective Synthesis of this compound and Related Derivatives

The synthesis of stereochemically defined azetidines, including derivatives related to this compound, is crucial for their application in medicinal chemistry. Several of the aforementioned methodologies offer excellent levels of stereocontrol.

A powerful strategy for producing enantiopure azetidines is the biocatalytic ring expansion of aziridines. nih.govacs.org Engineered cytochrome P450 enzymes have demonstrated the ability to perform a nih.govnih.gov-Stevens rearrangement with near-perfect enantioselectivity (99:1 er), providing a direct route to chiral azetidines from prochiral starting materials. chemrxiv.org

Gold-catalyzed oxidative cyclization is another key method for stereoselective synthesis. thieme-connect.com Starting from chiral N-propargylsulfonamides, derived from chiral tert-butanesulfinimine chemistry, this approach yields chiral azetidin-3-ones with very high enantiomeric excess. nih.govoregonstate.edu These azetidin-3-ones are versatile precursors that can be further elaborated to a variety of chiral 3-substituted azetidines. nih.govthieme-connect.com

Strain-release functionalization of pre-formed, enantiopure 2-substituted 1-azabicyclo[1.1.0]butanes (ABBs) also provides a robust platform for stereoselective synthesis. acs.org The diastereospecific opening of these chiral ABBs with various nucleophiles allows for the generation of libraries of diverse and optically active azetidines. acs.org Similarly, the diastereoselective transformation of benzylamino groups containing oxiranes, induced by a superbase, can provide trans-1,2,3-trisubstituted azetidines, with the reaction of an optically active oxirane yielding a single enantiomer of the azetidine product. researchgate.net

Finally, straightforward cyclization strategies starting from enantiomerically pure materials offer reliable access to stereodefined azetidines. For instance, N,N-disubstituted β-amino alcohols, prepared from commercial chiral sources, can be converted to β-amino chlorides, which undergo intramolecular ring-closure to give enantiomerically and diastereomerically pure 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org

Diastereoselective Transformations via Oxiranes

A key strategy for constructing the azetidine ring involves the intramolecular aminolysis of epoxy amines. This approach leverages the reactivity of strained oxirane rings to form the equally strained four-membered azetidine system. Specifically, the intramolecular aminolysis of cis-3,4-epoxy amines has been shown to be an effective method for creating 3-hydroxyazetidine derivatives, which are direct precursors to this compound. nih.govfrontiersin.org

The regioselectivity of the epoxide ring-opening is crucial. Research has demonstrated that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), can effectively catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the desired azetidine product in high yield. nih.govfrontiersin.org This contrasts with the reaction of trans-3,4-epoxy amines, which under similar catalysis yield 3-hydroxypyrrolidines via a 5-endo-tet cyclization. nih.gov The reaction tolerates a wide range of substituents on the nitrogen atom, including various benzyl groups, alkyl groups, and those containing acid-sensitive functionalities like Boc, PMB, and TBS protecting groups. nih.govfrontiersin.org This diastereoselective transformation provides a reliable route to trans-1,2,3-trisubstituted azetidines from the corresponding cis-2,3-disubstituted oxiranes. researchgate.net The synthesis typically begins with the preparation of benzylaminomethyl-oxiranes from a starting material like epichlorohydrin (B41342) and a suitable amine, followed by a base-promoted ring closure. semanticscholar.org

Table 1: Diastereoselective Azetidine Synthesis from Substituted Epoxy Amines This table summarizes the outcomes of La(OTf)₃-catalyzed intramolecular aminolysis of various cis-3,4-epoxy amines, demonstrating the method's functional group tolerance.

| Entry | N-Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzyl | 2-benzoyl-1-benzyl-3-hydroxyazetidine | 95 | nih.gov |

| 2 | 4-Methoxybenzyl | 2-benzoyl-3-hydroxy-1-(4-methoxybenzyl)azetidine | 99 | nih.gov |

| 3 | 4-(Trifluoromethyl)benzyl | 2-benzoyl-3-hydroxy-1-(4-(trifluoromethyl)benzyl)azetidine | 93 | nih.gov |

| 4 | n-Butyl | 2-benzoyl-1-butyl-3-hydroxyazetidine | 96 | nih.gov |

| 5 | tert-Butyl | 2-benzoyl-1-(tert-butyl)-3-hydroxyazetidine | 99 | nih.gov |

| 6 | Allyl | 1-allyl-2-benzoyl-3-hydroxyazetidine | 65 | nih.gov |

Enantioselective Approaches (e.g., from Chiral Starting Materials)

Achieving enantiopure azetidines is critical for their application in medicinal chemistry and as chiral ligands. acs.orgresearchgate.net One of the most effective strategies involves the use of chiral auxiliaries, which guide the stereochemical outcome of the reaction. The use of chiral tert-butanesulfinamides has emerged as a robust and scalable method for the asymmetric synthesis of C2-substituted azetidines. rsc.orgacs.org

This multi-step approach begins with the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with an enantiopure tert-butanesulfinamide to form a chiral sulfinimine. acs.org Subsequent diastereoselective addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the imine establishes the first stereocenter. The resulting intermediate undergoes an intramolecular cyclization via chloride displacement to furnish the N-sulfinyl-azetidine with high diastereoselectivity. acs.org The sulfinyl auxiliary can then be removed to provide the enantioenriched C2-substituted azetidine. This method is versatile, allowing for the introduction of aryl, vinyl, allyl, and various alkyl substituents at the C2 position. acs.org Other enantioselective methods start from the chiral pool, using natural amino acids as precursors to build the azetidine framework. nih.gov

Table 2: Enantioselective Synthesis of C2-Substituted Azetidines via Chiral Auxiliary This table illustrates the scope of the tert-butanesulfinamide auxiliary method for producing various chiral azetidines.

| Entry | R-Group Added | Protected Azetidine Product | Yield (3 steps, %) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | N-sulfinyl-2-phenylazetidine | 51 | >95:5 | acs.org |

| 2 | Vinyl | N-sulfinyl-2-vinylazetidine | 48 | 90:10 | acs.org |

| 3 | Isopropyl | N-sulfinyl-2-isopropylazetidine | 44 | 85:15 | acs.org |

| 4 | n-Butyl | N-sulfinyl-2-butylazetidine | 59 | 88:12 | acs.org |

| 5 | Allyl | N-sulfinyl-2-allylazetidine | 55 | 88:12 | acs.org |

Chiral Catalyst-Mediated Azetidine Formation

The direct catalytic enantioselective synthesis of azetidines from achiral precursors represents a highly efficient strategy, minimizing the need for stoichiometric chiral reagents. acs.org Various transition-metal catalysts have been developed for this purpose. Copper(I) complexes with chiral ligands are particularly prominent in this area. For instance, a highly enantioselective difunctionalization of azetines has been achieved using a Cu/bisphosphine catalyst system. acs.org This reaction installs both a boryl and an allyl group across the C=C bond of the azetine, concurrently creating two new stereogenic centers with excellent stereocontrol. acs.org

Another powerful approach is the asymmetric [3+1] cycloaddition, where a chiral sabox copper(I) catalyst mediates the reaction between silyl-protected enoldiazoacetates and imido-sulfur ylides to form highly substituted azetidines with high stereocontrol. nih.gov Gold catalysts have also been employed in the synthesis of chiral azetidin-3-ones, which are valuable precursors to 3-hydroxyazetidines. nih.gov This method involves a gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides, bypassing the need for hazardous diazo intermediates. nih.gov Furthermore, dinuclear zinc catalysts derived from azetidines have been used for asymmetric phospha-Michael additions, highlighting the role of chiral azetidines themselves as ligands in catalysis. researchgate.net

Resolution Techniques for Enantiopure Azetidines

When a synthetic route produces a racemic mixture of azetidines, resolution techniques are required to separate the enantiomers. Kinetic resolution is a widely used method where the two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). wikipedia.orguni-graz.at

Enzymatic kinetic resolution is a particularly effective and common strategy. uni-graz.at Lipases are frequently used for the resolution of racemic azetidine precursors. For example, Pseudomonas cepacia lipase (B570770) (PS-30) has been successfully used in the hydrolytic resolution of racemic 3-acetoxy-4-aryl-substituted azetidin-2-ones. researchgate.net In this process, the enzyme selectively hydrolyzes the acetate (B1210297) group of one enantiomer at a much higher rate than the other. The reaction is stopped at approximately 50% conversion, yielding one enantiomer as the 3-hydroxyazetidin-2-one (B2692786) and the other as the unreacted 3-acetoxyazetidin-2-one, both with high enantiomeric excess. researchgate.net These separated, enantiopure compounds can then be converted to the corresponding enantiopure 3-hydroxyazetidines. The efficiency of the resolution is described by the enantiomeric ratio (E), with higher values indicating better selectivity. uni-graz.atprinceton.edu

Protecting Group Chemistry Relevant to this compound Synthesis

Benzyl Group Protection and Deprotection Strategies

The benzyl (Bn) group is a common and robust protecting group for alcohols, making it ideal for masking the hydroxyl group in a 3-hydroxyazetidine precursor to form the target 3-benzyloxy)azetidine. uwindsor.ca

Protection: The benzyl ether is typically formed via a Williamson ether synthesis. The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an Sₙ2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl). commonorganicchemistry.com

Deprotection: A key advantage of the benzyl group is the variety of methods available for its removal, providing orthogonality with other protecting groups. wikipedia.org

Catalytic Hydrogenolysis: This is the most common method, involving the cleavage of the C-O bond using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. uwindsor.cacommonorganicchemistry.com It proceeds under mild conditions and is highly efficient.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to remove benzyl ethers, especially p-methoxybenzyl (PMB) ethers, which are more electron-rich. organic-chemistry.org

Dissolving Metal Reduction: Conditions for a Birch reduction (e.g., Na in liquid NH₃) can also cleave benzyl ethers, offering an alternative for molecules sensitive to hydrogenation. uwindsor.ca

Table 3: Common Protection and Deprotection Methods for Benzyl Ethers

| Transformation | Reagents and Conditions | Notes | Reference |

|---|---|---|---|

| Protection | NaH, then BnBr or BnCl in THF | Standard Williamson ether synthesis. | commonorganicchemistry.com |

| Deprotection | H₂, Pd/C in EtOH or MeOH | Most common method; mild conditions. | uwindsor.cacommonorganicchemistry.com |

| Deprotection | Na, NH₃(l) | Birch reduction; useful when hydrogenation is not viable. | uwindsor.ca |

| Deprotection | DDQ | Oxidative cleavage; particularly effective for PMB ethers. | organic-chemistry.org |

Influence of Protecting Groups on Cyclization and Reactivity

The protecting group on the azetidine nitrogen plays a profound role in both the formation of the four-membered ring and its subsequent reactivity. acs.org The size and electronic nature of the N-protecting group can significantly influence the efficiency and stereoselectivity of the cyclization step. acs.orgbeilstein-journals.org

During the formation of the azetidine ring via intramolecular cyclization of a γ-amino alcohol derivative, the N-protecting group can dictate the conformation of the acyclic precursor. This conformational control affects the proximity of the nucleophilic nitrogen to the electrophilic carbon, thereby influencing the rate of the desired 4-exo-tet cyclization versus competing side reactions like elimination. rsc.org For example, studies on Norrish-Yang cyclizations to form azetidinols showed that sulfonyl-based protecting groups gave good results, while increasing steric bulk on the nitrogen (e.g., a benzhydryl group) could also have a positive effect, potentially by altering the substrate's conformation favorably. beilstein-journals.org In contrast, N-benzyl derivatives have been noted to lead to high diastereoselectivity in some cyclizations. acs.org

The choice of protecting group also impacts the reactivity of the formed azetidine. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) decrease the nucleophilicity of the nitrogen atom. This can be advantageous, for instance, by allowing selective oxidation of other parts of the molecule without affecting the azetidine nitrogen. ugent.be However, these same groups can also be crucial for stabilizing reactive intermediates, such as a carbocation at the C3 position, which is a proposed mechanism in certain electrophilic azetidinylation reactions. chemrxiv.org Therefore, the selection of an N-protecting group must be carefully considered based on its compatibility with both the ring-forming reaction and any planned downstream functionalization. rsc.org

N-Protection Strategies in Azetidine Synthesis

The strategic use of nitrogen-protecting groups is a cornerstone in the synthesis of azetidines, including this compound and its functionalized derivatives. The selection of an appropriate protecting group is critical as it influences the reactivity of the azetidine ring, dictates the reaction conditions that can be employed, and ultimately determines the ease of its removal to yield the final product. researchgate.netorganic-chemistry.org The inherent ring strain of azetidines, which is greater than that of pyrrolidines but less than that of aziridines, imparts unique reactivity that must be managed during synthetic transformations. rsc.org

A variety of protecting groups have been successfully employed in azetidine chemistry, with the choice often depending on the specific synthetic route and the desired functional group transformations. Commonly used protecting groups include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as benzyl and sulfonyl groups. Current time information in Bangalore, IN.nih.govnih.gov

The tert-butoxycarbonyl (Boc) group is widely utilized due to its stability under various conditions and its straightforward removal under acidic conditions. researchgate.net For instance, N-Boc-protected azetidines have been synthesized through methods like the base-promoted cyclization of N-(ω-chloroethyl)-Boc-glycine. clockss.org The Boc group's electron-withdrawing nature can also influence the reactivity of the azetidine core, enabling subsequent functionalization. ugent.be However, in some reactions, such as certain Friedel-Crafts type alkylations, the Boc group has been found to be unsuitable, not yielding the desired product. chemrxiv.org

The benzyloxycarbonyl (Cbz) group is another prevalent choice, often favored for its role in directing stereochemistry and its removal via hydrogenolysis. nih.govrsc.org In the synthesis of certain functionalized azetidines, the Cbz group was found to be crucial for stabilizing carbocation intermediates, a role that other protecting groups like Boc could not fulfill. chemrxiv.org The Cbz group can be introduced by reacting the unprotected azetidine with benzyl chloroformate. rsc.org Its removal is typically achieved using catalytic hydrogenation, for example, with palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂). nih.govrsc.org

Benzyl groups, introduced via benzylation, are also common. However, their removal often requires hydrogenolysis, which might not be compatible with other functional groups present in the molecule, such as alkenes. nih.gov In some cases, attempts to simultaneously hydrogenate other parts of the molecule and remove the N-benzyl group have led to undesired ring-opening of the azetidine. nih.gov

Sulfonyl protecting groups, such as the tosyl (Ts) group, are known for their high stability. Deprotection of N-tosyl azetidines can be challenging and often requires harsh conditions, such as treatment with concentrated sulfuric acid. ugent.be

The strategic interplay between the protecting group and the synthetic methodology is evident in various approaches to functionalized azetidines. For example, in the synthesis of 3-aryl azetidines, the choice of the N-protecting group can significantly impact the success of cross-coupling reactions. uni-muenchen.de Similarly, in strain-release functionalization of azabicyclo[1.1.0]butanes, the initial protecting group influences the subsequent transformations. organic-chemistry.org

The development of new protecting groups and deprotection strategies continues to be an active area of research. For instance, the 9-phenyl-9-fluorenyl (Pf) group has been explored as a bulky protecting group to control stereochemistry. nih.gov The orthogonality of protecting groups is also a key consideration, allowing for selective deprotection of one functional group in the presence of others. organic-chemistry.org

The following tables summarize key N-protection strategies and the conditions for their introduction and cleavage in the context of azetidine synthesis.

Data Tables

Table 1: Common N-Protecting Groups in Azetidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Features & Considerations |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl) | Stable to a wide range of reagents; can be used to direct lithiation. researchgate.netnih.gov |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (e.g., H₂, Pd/C) | Can stabilize carbocation intermediates; removable under neutral conditions. nih.govchemrxiv.orgrsc.org |

| Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Hydrogenolysis (e.g., H₂, Pd(OH)₂) | Can lead to ring-opening during deprotection under certain conditions. nih.gov |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid (e.g., conc. H₂SO₄) | Very stable; requires harsh deprotection conditions. ugent.be |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Basic hydrolysis (e.g., NH₃ in MeOH) | Can be removed in situ. rsc.org |

| Diphenylmethyl | DPM | Diphenylmethyl bromide | Hydrogenation ugent.be | Used in the synthesis of fluoroazetidines. ugent.be |

| p-Methoxyphenyl | PMP | - | Oxidative cleavage (e.g., CAN) | Can be used in syntheses where other protecting groups are not suitable. organic-chemistry.org |

Table 2: Research Findings on N-Protection in Azetidine Synthesis

| Study Focus | Protecting Group(s) | Key Finding | Reference |

| Friedel-Crafts Alkylation | Cbz, Boc, Ph₂CH | The Cbz group was crucial for stabilizing the carbocation intermediate, while Boc and Ph₂CH did not yield the desired product. | chemrxiv.org |

| Synthesis of Azetidine Analogs | Cbz, Benzyl | Sequential reduction and deprotection were necessary as simultaneous hydrogenation of alkenes and N-benzyl deprotection led to ring opening. Cbz was a successful alternative. | nih.gov |

| Synthesis of Fluoroazetidines | Diphenylmethyl (DPM), Boc | Cleavage of the N-alkyl substituent followed by N-Boc protection resulted in higher yields for subsequent transformations. | ugent.be |

| C(sp³)–H Arylation | Trifluoroacetyl (TFA) | The TFA protecting group could be removed in situ using ammonia (B1221849) in methanol (B129727) after the arylation step. | rsc.org |

| Synthesis from D-Glucose | Cbz | The N-Cbz group was successfully used in a multi-step synthesis of azetidine iminosugars and removed via hydrogenolysis. | rsc.org |

| Hydrozirconation of Allylic Amines | Boc | This method allows for the synthesis of diastereomerically enriched N-Boc-protected azetidines with an easily removable protecting group. | clockss.org |

Functional Group Interconversions and Derivatization on the Azetidine Core

The this compound scaffold allows for a range of functional group interconversions and derivatizations, enabling the synthesis of a diverse array of substituted azetidines. These transformations are crucial for modulating the physicochemical and biological properties of the resulting molecules.

Nucleophilic Substitutions and Analogous Reactions

The azetidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, 3-bromoazetidine derivatives can react with nucleophiles like potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide to yield the corresponding 3-substituted azetidines. rsc.org These reactions are significant for creating libraries of compounds with potential therapeutic applications, such as bronchodilators and anti-inflammatory agents. rsc.org The benzyloxy group itself can be introduced via nucleophilic substitution on an appropriate azetidine precursor. evitachem.com

In some cases, the nitrogen atom of the azetidine ring can act as a nucleophile. For example, in an attempted cycloaddition with ketenes, the nucleophilic nitrogen of a 3-ethylideneazetidine (B1369734) derivative attacked the ketene, leading to a ring-opened amide product instead of the expected cycloadduct. thieme-connect.com

Oxidation and Reduction Transformations

Oxidation and reduction reactions are fundamental transformations for modifying the this compound core. The benzylic position of 3-(3-(benzyloxy)phenyl)azetidine can be oxidized to form the corresponding benzylic alcohols or ketones using oxidizing agents like potassium permanganate (B83412) (KMnO4).

Reduction of the azetidine ring or the benzyloxy group can also be achieved. For instance, the reduction of N-substituted azetidin-2-ones (β-lactams) is a common method for synthesizing azetidines. acs.orgresearchgate.net Reagents like diborane in tetrahydrofuran (B95107) or alane in ether are effective for this transformation, typically preserving the stereochemistry of the ring substituents. researchgate.net However, reductive ring cleavage to form 3-aminopropanol derivatives can sometimes occur as a side reaction with diborane. researchgate.net Catalytic hydrogenation, often with a palladium on carbon (Pd/C) catalyst, is another method used for reductions, such as the removal of a benzyloxycarbonyl (Cbz) protecting group. smolecule.com Lithium aluminum hydride (LiAlH4) is also a potent reducing agent for these systems. evitachem.com

The following table summarizes some key oxidation and reduction reactions involving azetidine derivatives.

| Reaction Type | Starting Material | Reagent(s) | Product(s) | Reference(s) |

| Oxidation | 3-(3-(Benzyloxy)phenyl)azetidine | KMnO4 | Benzylic alcohol or ketone | |

| Reduction | N-substituted azetidin-2-one | Diborane/THF or Alane/ether | N-substituted azetidine | acs.orgresearchgate.net |

| Reduction (Side Reaction) | N-substituted azetidin-2-one | Diborane/THF | 3-Aminopropanol derivative | researchgate.net |

| Reduction | Cbz-protected azetidine | H2, Pd/C | Deprotected azetidine | smolecule.com |

| Reduction | Azetidine derivative | LiAlH4 | Reduced azetidine derivative | evitachem.com |

Formation of Spirocyclic and Fused Systems

The this compound scaffold can be elaborated into more complex molecular architectures, including spirocyclic and fused ring systems. These structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

Spirocyclic azetidines can be synthesized through various strategies. One approach involves the intramolecular cyclization of appropriately substituted precursors. For example, the reaction of pentaerythritol (B129877) can lead to a spirocyclic azetidine dimer. acs.org Another method involves the synthesis of 2-azaspiro[3.5]nonane derivatives, where a key step is the cyclization of a mesylate precursor using sodium hydride. nih.gov The synthesis of multifunctional spirocycles has also been achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by their reduction to azetidines. nih.gov

Fused azetidine systems can be prepared through cycloaddition reactions. The Pauson-Khand reaction, for example, has been employed to create fused tricyclic β-lactams and azetidines from monocyclic enyne-β-lactams. acs.org In this process, enyne-2-azetidinones are reacted with dicobalt octacarbonyl to form alkyne-Co2(CO)6 complexes, which then undergo thermal or promoted cyclization to yield the fused tricyclic systems. acs.org Fused azetidines can also be formed through intramolecular C-H amination reactions catalyzed by palladium(II). rsc.org Additionally, the intramolecular 1,3-dipolar cycloaddition of unsaturated nitrones derived from carbohydrates has been used to synthesize chiral fused azetidine systems. nih.gov

Ring-Opening and Ring-Expansion Reactions of this compound Derivatives

The inherent strain of the azetidine ring makes it susceptible to reactions that relieve this strain, namely ring-opening and ring-expansion reactions. These transformations provide access to a variety of acyclic and larger heterocyclic structures.

Strain-Release Ring Opening of Azetidines

The ring strain of azetidines is a driving force for various ring-opening reactions, leading to the formation of functionalized acyclic amines. rsc.orgrsc.org This reactivity can be triggered by various reagents and conditions. For example, the reaction of N-alkyl azetidines with cyanogen (B1215507) bromide can lead to ring-opened 3-bromo-N-cyanamides. researchgate.net

A "build and release" strategy combining photochemical cyclization to form a strained azetidinol (B8437883) intermediate, followed by a strain-release ring-opening, has been developed for the synthesis of complex molecules like dioxolanes. beilstein-journals.org The ring-opening of the photogenerated azetidinol is facilitated by the addition of electron-deficient ketones or boronic acids. beilstein-journals.org The reactivity of the azetidine ring in these strain-driven transformations can be harnessed to modulate biological activity.

Ring Transformation to Other Heterocyclic Systems (e.g., Piperidines, Aminopropanes, Oxazinanes)

Ring-expansion reactions of azetidines provide a valuable route to larger, more stable heterocyclic systems. For example, 2-(2-mesyloxyethyl)azetidines can undergo ring transformation to stereoselectively produce cis-3,4-disubstituted piperidines. acs.orgugent.be This reaction proceeds through a transient 1-azoniabicyclo[2.2.0]hexane intermediate, which undergoes an SN2-type ring opening by various nucleophiles to yield the corresponding piperidines. acs.orgugent.be Similarly, 2-(haloalkyl)azetidines can be transformed into 3,4-disubstituted pyrrolidines and piperidines. amazonaws.com

The ring-opening of azetidine derivatives can also lead to the formation of aminopropanes. For instance, 3-benzyloxy-4-trifluoromethyl-β-lactams can be converted to functionalized aminopropane systems either by direct reductive ring opening of the β-lactam or by initial reduction to the azetidine followed by ring opening. researchgate.netresearchgate.net

Furthermore, azetidine derivatives can be used as precursors for the synthesis of 1,3-oxazinanes. researchgate.netfluoromart.com For example, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, derived from their 3-benzyloxy counterparts, can be converted into 3-chloro intermediates that serve as building blocks for 1,3-oxazinanes. researchgate.netfluoromart.comgrafiati.com

The table below provides examples of ring transformation reactions of azetidine derivatives.

| Starting Azetidine Derivative | Reagents/Conditions | Product Heterocycle(s) | Reference(s) |

| 2-(2-Mesyloxyethyl)azetidine | Various nucleophiles | cis-3,4-Disubstituted piperidines | acs.orgugent.be |

| 2-(Haloalkyl)azetidine | - | 3,4-Disubstituted pyrrolidines and piperidines | amazonaws.com |

| 3-Benzyloxy-4-trifluoromethyl-β-lactam | Reduction | Functionalized aminopropanes | researchgate.netresearchgate.net |

| 3-Hydroxy-4-(trifluoromethyl)azetidin-2-one | Conversion to 3-chloro intermediate | 1,3-Oxazinanes | researchgate.netfluoromart.comgrafiati.com |

Detailed Reaction Mechanism Studies

The unique reactivity of the strained four-membered azetidine ring, combined with the influence of the benzyloxy substituent, has prompted extensive mechanistic investigations. These studies are crucial for understanding and predicting the outcomes of reactions involving this compound and its derivatives, enabling their effective use as synthetic building blocks.

Mechanistic Pathways of Azetidine Ring Formation

The construction of the azetidine ring is a pivotal step in the synthesis of this compound. Various mechanistic pathways have been elucidated for the formation of this strained heterocyclic system.

One prominent method is the intramolecular cyclization of γ-amino alcohols or their derivatives , which proceeds via nucleophilic substitution. A common strategy involves the activation of a hydroxyl group in a γ-amino alcohol, followed by an intramolecular S_N2 attack by the nitrogen atom. For instance, the cyclization of N-substituted 3-amino-1-propanol derivatives, where the hydroxyl is converted into a good leaving group (e.g., a tosylate or mesylate), is a classic approach. acs.org The stereochemistry of the starting material directly influences the product's stereochemistry in this S_N2 process. acs.org

A more contemporary and highly regioselective method involves the lanthanide-catalyzed intramolecular aminolysis of epoxy amines . frontiersin.orgnih.gov Specifically, research has shown that La(OTf)₃ can effectively catalyze the cyclization of cis-3,4-epoxy amines to yield the corresponding 3-hydroxyazetidines. frontiersin.orgnih.gov The proposed mechanism, supported by computational studies, suggests that the lanthanide (III) ion coordinates with both the epoxide oxygen and the amine nitrogen, activating the epoxide for a C3-selective intramolecular attack by the amine. frontiersin.org This approach is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.gov

Table 1: La(OTf)₃-Catalyzed Azetidine Synthesis from cis-3,4-Epoxy Amines

| Substrate Amine Substituent | Yield (%) | Regioselectivity (C3/C4) |

|---|---|---|

| 4-Methoxybenzyl | 91 | >20:1 |

| 4-Fluorobenzyl | 89 | >20:1 |

| n-Butyl | 90 | >20:1 |

| tert-Butyl | 95 | >20:1 |

| Allyl | 65 | >20:1 |

Data sourced from studies on La(OTf)₃-catalyzed regioselective intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org

Another significant pathway is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination . This reaction transforms a linear amine into a cyclic azetidine. The mechanism involves the formation of an amino-alkyl-Pd(IV) intermediate. rsc.org An oxidant promotes the reductive elimination at this intermediate, leading to the formation of the C-N bond and closure of the azetidine ring. rsc.org

The Staudinger [2+2] cycloaddition between a ketene and an imine is a powerful method for constructing the azetidin-2-one (β-lactam) core, which can be subsequently reduced to the azetidine. The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene's carbonyl carbon, forming a zwitterionic intermediate. nih.govclockss.org This intermediate then undergoes a conrotatory ring closure to form the cis-β-lactam, a process often favored by electron-donating groups on the ketene. nih.govclockss.org

Mechanisms of Rearrangement Reactions

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to rearrangement reactions, which often lead to the formation of more stable five- or six-membered rings. rsc.org

A well-documented rearrangement is the ring expansion of 2-substituted azetidines to piperidines . This transformation is often initiated by the intramolecular displacement of a leaving group by the azetidine nitrogen. For example, cis-2-(2-bromo-1,1-dimethylethyl)azetidines rearrange upon heating in the presence of silver salts. ugent.be The proposed mechanism involves the formation of a highly reactive bicyclic azetidinium intermediate. clockss.orgugent.be This strained intermediate is then susceptible to nucleophilic attack at a bridgehead carbon. The attack by a nucleophile, such as a bromide or fluoride (B91410) ion, results in the cleavage of a C-N bond and the formation of a thermodynamically more stable six-membered piperidine (B6355638) ring. clockss.org The stereospecificity of this reaction supports the proposed S_N2-like ring opening of the bicyclic intermediate. ugent.be

The Sommelet-Hauser rearrangement has also been observed in azetidine systems. researchgate.net This reaction typically involves N-benzylic azetidinium salts treated with a strong base. The base abstracts a proton from the benzylic position, generating an ylide. A acs.orgsmolecule.com-sigmatropic rearrangement then occurs, leading to the formation of an α-aryl-substituted azetidine. The ring strain of the azetidine facilitates the generation of the necessary ylide intermediate and enhances the rate of the rearrangement. researchgate.net

Similarly, the Stevens rearrangement can occur with N-benzylazetidinium salts upon treatment with a strong base like potassium tert-butoxide. researchgate.net This process involves the formation of an ylide followed by a smolecule.comCurrent time information in Bangalore, IN.-migration of a group from the nitrogen to the adjacent carbon, resulting in a rearranged, often expanded, ring system. While the Stevens rearrangement can be highly regioselective, it often yields products with low diastereoselectivity. researchgate.net

Factors Influencing Regioselectivity and Stereoselectivity

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis and functionalization of complex molecules derived from this compound.

Regioselectivity is a critical consideration in reactions such as the nucleophilic ring-opening of unsymmetrical azetidinium ions. The outcome of the reaction is governed by a balance of electronic and steric effects. magtech.com.cnorganic-chemistry.orgnumberanalytics.com

Electronic Effects : Unsaturated substituents (e.g., aryl, vinyl, cyano) at the C2 position can stabilize the transition state of C-N bond cleavage through conjugation. magtech.com.cn This leads to a preferential attack of the nucleophile at the carbon atom bearing the unsaturated group. magtech.com.cn

Steric Hindrance : In the absence of strong electronic influences, nucleophilic attack generally occurs at the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn This is particularly true for bulky nucleophiles. magtech.com.cn

Catalyst Control : As seen in the La(OTf)₃-catalyzed aminolysis of epoxides, the Lewis acid catalyst can direct the nucleophilic attack to a specific position (C3 over C4) by coordinating with functional groups on the substrate, overriding other factors like benzylic stabilization. frontiersin.org

Table 2: Factors Governing Regioselectivity in Azetidinium Ring Opening

| Factor | Influence on Nucleophilic Attack | Example |

|---|---|---|

| Electronic Effects | Directs attack to the carbon that best stabilizes the transition state (e.g., C2-aryl). | Attack at the arylmethylic carbon. magtech.com.cn |

| Steric Effects | Directs attack to the least substituted carbon adjacent to nitrogen. | Attack at C4 in a C2-alkyl substituted azetidinium. organic-chemistry.org |

| Nucleophile Type | Bulky or strong nucleophiles favor attack at the less hindered site. | Sterically demanding nucleophiles attacking 2-alkylazetidines. magtech.com.cn |

| Catalysis | Lewis acids can chelate to the substrate, directing attack to a specific position. | La(OTf)₃ directing C3 attack in epoxy amine cyclization. frontiersin.org |

Stereoselectivity in reactions forming or functionalizing the azetidine ring is influenced by several factors:

Substrate Control : The existing stereochemistry in the starting material often dictates the stereochemical outcome. For example, intramolecular S_N2 cyclizations proceed with an inversion of configuration at the carbon bearing the leaving group, leading to a predictable diastereomer. acs.org

Catalyst/Reagent Control : The choice of catalyst can be crucial. Chiral catalysts are used to achieve enantioselectivity in reactions like the ring-opening of azetidines. smolecule.com Similarly, the diastereoselectivity of reactions like the Staudinger cycloaddition can be influenced by the substituents on the reactants, which favor a specific pathway for ring closure. clockss.org

Reaction Mechanism : The inherent mechanism of a reaction plays a key role. For instance, the conrotatory ring closure in the Staudinger reaction favors the formation of cis-β-lactams. nih.gov Photochemical cyclizations that proceed through radical recombination mechanisms, however, often show limited diastereoselectivity. smolecule.com The diastereoselectivity of some cyclizations can also depend on the nature of the N-substituent; N-benzyl derivatives have been shown to lead to a single diastereomer in certain photochemical reactions where other substituents gave mixtures. acs.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural identification of this compound, offering detailed insights into its molecular framework, functional groups, and solid-state arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of this compound in solution. researchgate.net By analyzing ¹H and ¹³C NMR spectra, researchers can map the connectivity of atoms and understand the chemical environment of each nucleus. emerypharma.com

In the ¹H NMR spectrum of this compound, the protons of the azetidine ring typically appear as complex multiplets in the aliphatic region. This complexity arises from the constrained geometry of the four-membered ring, which makes the ring protons magnetically non-equivalent. The benzylic methylene protons (O-CH₂-Ph) produce characteristic signals, while the aromatic protons of the benzyl group appear in the downfield region.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Azetidine Scaffolds Note: Data is illustrative of typical chemical shifts for the azetidine core and may vary based on substitution and solvent.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Azetidine CH₂ | 3.6 - 4.1 | Multiplet |

| Azetidine CH | 4.2 - 5.0 | Multiplet | |

| Benzyl CH₂ | 4.5 - 4.7 | Singlet / AB quartet | |

| Aromatic CH | 7.2 - 7.4 | Multiplet | |

| ¹³C | Azetidine CH₂ | 50 - 60 | - |

| Azetidine CH | 60 - 70 | - | |

| Benzyl CH₂ | ~70 | - | |

| Aromatic CH | 127 - 129 | - | |

| Aromatic C (quaternary) | 137 - 138 | - |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Such studies reveal that the four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain. The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic interactions. X-ray data allows for the unambiguous assignment of the relative and absolute stereochemistry of chiral centers, which is crucial for understanding the molecule's biological activity. researchgate.net

Table 2: Typical Geometric Parameters from X-ray Crystallography of Azetidine Derivatives Source: Based on data from related azetidine structures.

| Parameter | Typical Range |

| Bond Lengths (Å) | |

| N-C (ring) | 1.477 - 1.480 |

| C-C (ring) | 1.53 - 1.56 |

| **Bond Angles (°) ** | |

| C-N-C (ring) | ~88 - 92 |

| N-C-C (ring) | ~85 - 89 |

| Ring Torsion Angles (°) | -77.0 to 59.7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. mvpsvktcollege.ac.inlibretexts.org For this compound, the IR spectrum would display several characteristic absorption bands confirming its structure. nih.govfrontiersin.org

Key expected vibrations include:

N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine within the azetidine ring. libretexts.org

C-O Stretch: A strong band for the ether linkage (C-O-C), typically appearing in the 1070-1150 cm⁻¹ range.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹) that can give clues about the substitution pattern of the benzene (B151609) ring. libretexts.org

The presence and position of these bands provide confirmatory evidence for the benzyloxy and azetidine moieties.

Computational Chemistry Studies on Azetidine Systems

Computational chemistry provides powerful tools to complement experimental data, offering insights into reaction mechanisms, conformational preferences, and electronic structures that can be difficult to observe directly.

Density Functional Theory (DFT) is a widely used computational method to investigate the energetics and pathways of chemical reactions. jlu.edu.cn In the context of azetidine chemistry, DFT calculations are employed to elucidate reaction mechanisms, rationalize stereoselectivity, and predict reactivity. nih.govnih.gov

Studies on various azetidine reactions have used DFT to:

Map Potential Energy Surfaces: Calculations can identify transition states and intermediates, allowing researchers to determine the most likely reaction pathway. acs.orgresearchgate.net

Calculate Activation Barriers: The energy difference between reactants and transition states provides a quantitative measure of the reaction rate, which can be compared with experimental kinetics. nih.gov For example, DFT calculations on the desymmetrization of N-acyl-azetidines found a free energy difference of 2.0 kcal/mol between enantiodetermining transition states, accurately reproducing the experimentally observed enantiomeric excess. nih.gov

Analyze Stereochemical Outcomes: By comparing the energies of different diastereomeric transition states, DFT can explain why a particular stereoisomer is formed preferentially. mdpi.com These calculations often highlight the crucial role of non-covalent interactions in controlling selectivity. nih.gov

Molecular modeling techniques are essential for understanding the three-dimensional shapes and dynamics of molecules like this compound. The azetidine ring is known for its puckered conformation, and computational models can predict the most stable puckered state and the energy barrier for ring inversion. adelaide.edu.au

Conformational analysis of 3-substituted azetidines shows that the substituent generally prefers a pseudo-equatorial position to minimize steric strain. adelaide.edu.au For this compound, modeling would explore the rotational freedom around the C-O and O-CH₂ bonds of the side chain in conjunction with the ring's puckering. These studies can also reveal intramolecular interactions, such as hydrogen bonds, that may influence the preferred conformation. researchgate.net For instance, computational studies on N-substituted 3-aminoazetidine-3-carboxylic acids identified an unexpected main-chain-to-side-chain hydrogen bond that creates a stable six-membered pseudo-cycle, significantly impacting the molecule's conformational options. researchgate.net

Investigating Origins of Selectivity via Transition State Calculations

In the field of asymmetric catalysis, understanding the origins of stereoselectivity is paramount for the rational design of more efficient and selective catalysts. Transition state (TS) calculations, a cornerstone of computational chemistry, provide invaluable insights into the reaction pathways that lead to different stereoisomers. For reactions involving this compound, these computational methods have been instrumental in elucidating the subtle energetic differences between diastereomeric transition states that govern the final product distribution.

A notable application of this approach is in the study of the chiral phosphoric acid-catalyzed desymmetrization of meso-N-acylazetidines. nih.gov Specifically, the reaction of a meso-N-acylazetidine bearing a benzyloxy substituent at the 3-position with a nucleophile like 2-mercaptobenzothiazole, catalyzed by a BINOL-derived chiral phosphoric acid, has been scrutinized using Density Functional Theory (DFT) calculations. nih.govresearchgate.net These investigations aimed to uncover the mechanistic details and the source of the high enantioselectivity observed experimentally. nih.gov

The computational studies confirmed that the reaction proceeds via a bifunctional activation mechanism, where the catalyst activates both the azetidine nitrogen and the thione tautomer of the nucleophile. researchgate.net The key to understanding the selectivity lies in the analysis of the enantiodetermining transition states. nih.gov Through extensive conformational sampling of these transition structures, researchers can identify the lowest energy pathways for the formation of both the major (pro-(S)) and minor (pro-(R)) enantiomers. nih.govresearchgate.net